

# ADL-5859 hydrochloride CAS number and molecular weight

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## Compound of Interest

Compound Name: ADL-5859 hydrochloride

Cat. No.: B605188

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## Technical Guide: ADL-5859 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ADL-5859 hydrochloride** is a potent and selective second-generation non-peptidic agonist for the delta-opioid receptor (DOR). It has been investigated for its analgesic properties, particularly in the context of chronic inflammatory and neuropathic pain. A key characteristic of ADL-5859 is its nature as a biased agonist, preferentially activating G-protein signaling pathways over the  $\beta$ -arrestin pathway. This biased agonism is hypothesized to contribute to a favorable side-effect profile compared to traditional opioid analgesics.

### Chemical and Physical Properties

A summary of the key chemical and physical properties of **ADL-5859 hydrochloride** is provided below.

Property	Value
CAS Number	850173-95-4
Molecular Formula	$C_{24}H_{28}N_2O_3 \cdot HCl$
Molecular Weight	429.0 g/mol

## Pharmacology

### Mechanism of Action

ADL-5859 acts as a selective agonist at the delta-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately results in a reduction in neuronal excitability and nociceptive transmission.

### Biased Agonism

ADL-5859 exhibits biased agonism, favoring the G-protein signaling pathway over the recruitment of  $\beta$ -arrestin.[1] This is a significant feature, as the  $\beta$ -arrestin pathway is often associated with the development of tolerance and other adverse effects of opioid agonists. By minimizing  $\beta$ -arrestin recruitment, ADL-5859 may offer a therapeutic advantage.

### In Vitro Activity

The in vitro activity of ADL-5859 has been characterized in various assays.

Assay	Parameter	Value
Delta-Opioid Receptor Binding	Ki	0.84 nM
Functional Activity	EC <sub>50</sub>	20 nM
hERG Channel Inhibition	IC <sub>50</sub>	78 $\mu$ M
CYP2D6 Inhibition	IC <sub>50</sub>	43 $\mu$ M

## Experimental Protocols

### In Vivo Pain Models

This model is used to assess the efficacy of analgesics in a state of chronic inflammation.

- Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a mouse induces a localized and persistent inflammation.

- **Assessment of Mechanical Allodynia:** The paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments.[1] An increase in the paw withdrawal threshold following drug administration indicates an analgesic effect.[2][3][4][5]
- **ADL-5859 Administration:** ADL-5859 is typically administered orally (p.o.) at doses ranging from 10 to 100 mg/kg.[1]
- **Timeline:** Mechanical allodynia is established over several days following CFA injection, and the effects of ADL-5859 are assessed at various time points post-dosing.[1]

This model mimics chronic neuropathic pain resulting from nerve damage.

- **Procedure:** Under anesthesia, the tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact.[1][6][7][8]
- **Assessment of Mechanical Allodynia:** Similar to the CFA model, mechanical sensitivity is quantified by measuring the paw withdrawal threshold using von Frey filaments on the lateral, sural nerve-innervated aspect of the paw.[1][6]
- **ADL-5859 Administration:** Oral administration of ADL-5859 at doses of 10-30 mg/kg has been shown to be effective in this model.[1]
- **Timeline:** Neuropathic pain develops within days of the surgery, and the analgesic effects of the compound are evaluated at specific time points after administration.[1]

## In Vitro Assays

This assay determines the binding affinity of a compound to the delta-opioid receptor.

- **Radioligand:** [<sup>3</sup>H]naltrindole, a selective delta-opioid receptor antagonist, is commonly used. [9][10]
- **Preparation:** Membranes are prepared from cells or tissues expressing the delta-opioid receptor.
- **Procedure:** Membranes are incubated with a fixed concentration of [<sup>3</sup>H]naltrindole and varying concentrations of the test compound (e.g., ADL-5859).

- **Detection:** The amount of radioligand bound to the receptor is quantified using liquid scintillation counting.
- **Analysis:** The data is used to calculate the inhibitory constant ( $K_i$ ) of the test compound.

This functional assay measures the activation of G-proteins following receptor agonism.

- **Principle:** In the presence of an agonist, the  $G\alpha$  subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable analog, [ $^{35}\text{S}$ ]GTP $\gamma$ S, is used to quantify this exchange.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Procedure:** Cell membranes expressing the delta-opioid receptor are incubated with the test compound, GDP, and [ $^{35}\text{S}$ ]GTP $\gamma$ S.
- **Detection:** The amount of [ $^{35}\text{S}$ ]GTP $\gamma$ S bound to the  $G\alpha$  subunit is measured by scintillation counting.
- **Analysis:** An increase in [ $^{35}\text{S}$ ]GTP $\gamma$ S binding indicates G-protein activation, and the potency ( $\text{EC}_{50}$ ) and efficacy ( $\text{E}_{\text{max}}$ ) of the agonist can be determined.

This assay measures the functional consequence of  $\text{Gi/o}$  protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

- **Procedure:** Cells expressing the delta-opioid receptor are first stimulated with forskolin to increase basal cAMP levels. The cells are then treated with the test agonist.
- **Detection:** Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.
- **Analysis:** A dose-dependent decrease in forskolin-stimulated cAMP levels indicates  $\text{Gi/o}$ -coupled receptor agonism.

## Pharmacokinetics

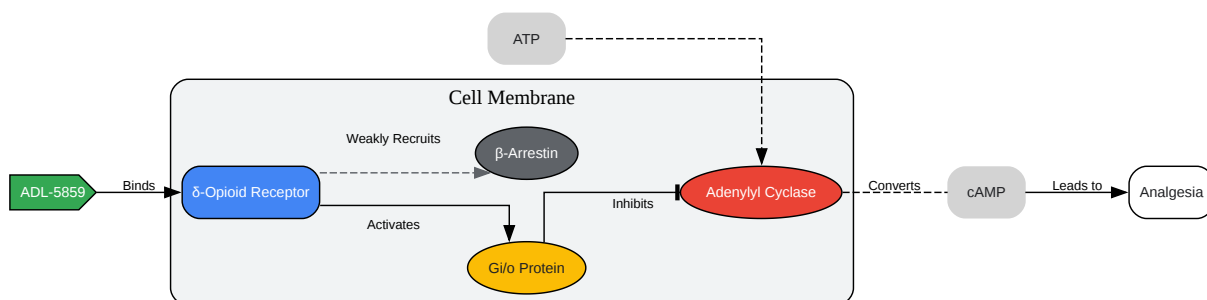
Pharmacokinetic studies in preclinical species provide insights into the absorption, distribution, metabolism, and excretion of ADL-5859.

Species	Parameter	Value	Route of Administration
Rat	Half-life ( $t_{1/2}$ )	5.1 hours[1]	Oral (p.o.)

## Clinical Development

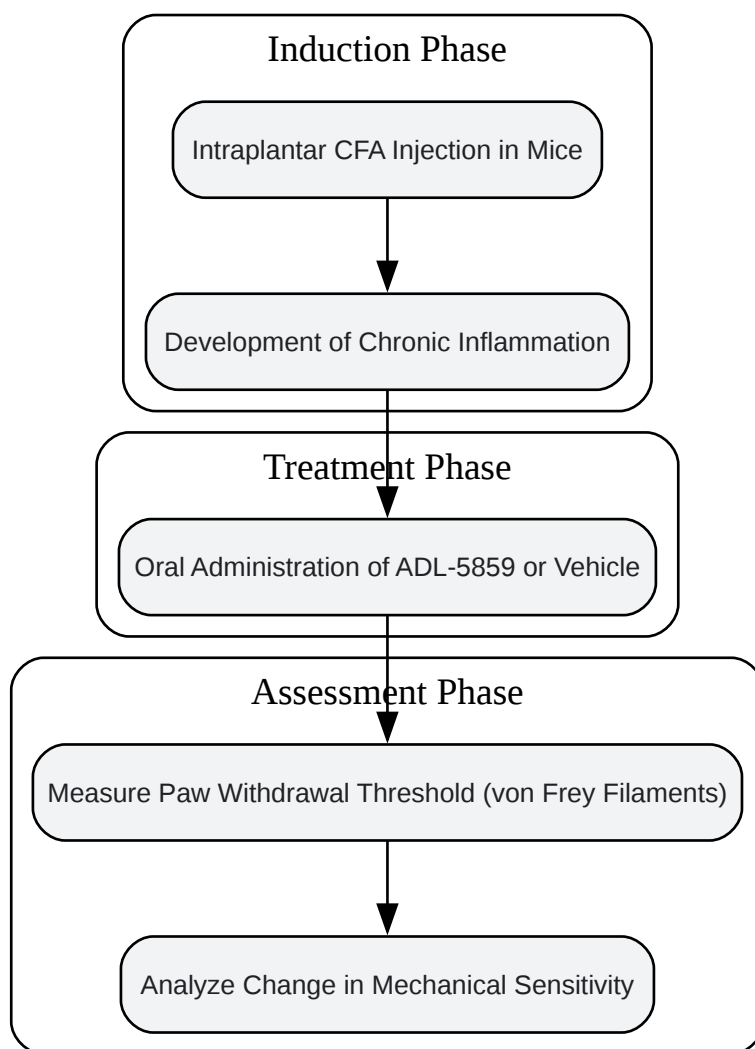
ADL-5859 has been evaluated in clinical trials for the treatment of pain. A notable Phase 2a trial (NCT00603265) investigated its safety and efficacy in patients with neuropathic pain associated with diabetic peripheral neuropathy.[15] The study was a randomized, double-blind, placebo- and active-controlled trial.[15] The primary outcome measure was the change from baseline in the daily average pain score on the Numeric Pain Rating Scale (NPRS).[15]

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: ADL-5859 biased agonism at the delta-opioid receptor.



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Caption: Workflow for CFA-induced inflammatory pain model.

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## References

- 1.  $\delta$ -Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPyS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
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